(rel)-BMS-641988

Androgen Receptor Binding Affinity Prostate Cancer

(rel)-BMS-641988 (CAS 573738-99-5) is a potent, nonsteroidal androgen receptor (AR) antagonist with a Ki of 1.7 nM. It demonstrates >1 log increased potency and superior in vivo efficacy in bicalutamide-resistant models. This compound's activity is exquisitely sensitive to stereochemistry; the (S)-enantiomer acts as an agonist, making chiral purity non-negotiable for valid antagonist data. Procure authenticated material to ensure reliable, reproducible results in prostate cancer and AR signaling research.

Molecular Formula C20H20F3N3O5S
Molecular Weight 471.5 g/mol
CAS No. 573738-99-5
Cat. No. B1683755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rel)-BMS-641988
CAS573738-99-5
SynonymsBMS641988;  BMS 641988;  BMS-641988;  Ethanesulfonamide.
Molecular FormulaC20H20F3N3O5S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C
InChIInChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1
InChIKeyHYNANJUKEMCYEQ-HIGHGGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-641988 (CAS 573738-99-5) for Prostate Cancer Research: Potency and Preclinical Profile


N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide, also known as BMS-641988 (CAS 573738-99-5), is a nonsteroidal androgen receptor (AR) antagonist developed by Bristol-Myers Squibb for prostate cancer research [1]. This chiral compound (C20H20F3N3O5S, MW 471.5) binds with high affinity to the AR ligand-binding domain, acting as a potent competitive antagonist [1]. BMS-641988 was selected for clinical development based on its preclinical profile, which includes superior in vivo efficacy compared to bicalutamide, and advanced to Phase I clinical trials for castration-resistant prostate cancer (CRPC) [1][2]. Due to its specific structural and pharmacological properties, it serves as a valuable reference tool for investigating AR signaling and resistance mechanisms.

Why Generic Antiandrogens Cannot Substitute for BMS-641988 (CAS 573738-99-5) in Targeted Research


Generic substitution with standard antiandrogens like bicalutamide is not equivalent for research applications requiring the specific pharmacological profile of BMS-641988. While both compounds are AR antagonists, BMS-641988 exhibits a distinct structure-activity relationship, including a unique [2.2.1]-oxabicyclosuccinimide core that leads to a >1 log increase in potency in both binding and functional assays [1]. Critically, BMS-641988 has demonstrated superior in vivo efficacy and the ability to suppress tumor growth in models resistant to bicalutamide, a property not shared by the generic alternative [1][2]. Furthermore, the compound's activity is exquisitely sensitive to its stereochemistry; the (S)-enantiomer is a potent AR agonist, meaning that chiral purity is non-negotiable for obtaining valid antagonist data [3]. Therefore, procurement of authenticated BMS-641988 is essential for experiments designed to replicate or build upon published preclinical findings with this specific tool compound.

Quantified Differentiation of BMS-641988 (CAS 573738-99-5) vs. Bicalutamide in Prostate Cancer Models


AR Binding Affinity: BMS-641988 vs. Bicalutamide

BMS-641988 demonstrates a 20.6-fold higher affinity for the androgen receptor (AR) compared to bicalutamide, as measured by a direct binding assay in MDA-MB-453 cells [1].

Androgen Receptor Binding Affinity Prostate Cancer

Functional AR Antagonism: BMS-641988 vs. Bicalutamide

In a cell-based AR transactivation assay, BMS-641988 is a significantly more potent functional antagonist, with an IC50 that is 10.8-fold lower than that of bicalutamide in MDA-MB-453 cells [1].

Androgen Receptor Transactivation Assay Functional Antagonism

In Vivo Efficacy: BMS-641988 vs. Bicalutamide in Xenograft Model

In the CWR-22-BMSLD1 human prostate cancer xenograft model, BMS-641988 achieved >90% average tumor growth inhibition, while bicalutamide achieved <50% inhibition, even when bicalutamide exposure was 3-fold higher than human therapeutic levels [1].

Xenograft Model In Vivo Efficacy Castration-Resistant Prostate Cancer

Activity in Bicalutamide-Resistant Tumors

BMS-641988 demonstrated efficacy in CWR-22-BMSLD1 xenograft tumors that had progressed on bicalutamide therapy. After switching to BMS-641988, tumor growth was inhibited for the remainder of the dosing period, showing its potential to address acquired resistance [1].

Drug Resistance Xenograft Model Prostate Cancer

Stereochemical Purity: Antagonist (R)-BMS-641988 vs. Agonist (S)-Enantiomer

The (R)-enantiomer of BMS-641988 is a potent AR antagonist, while its (S)-enantiomer is a potent AR agonist [1]. Contamination of the (R)-antagonist with as little as 0.3% of the (S)-agonist can halve its drug effect in proliferation assays, and 2.2% contamination can fully rescue cell growth [1].

Stereochemistry Enantiomer Functional Selectivity

Recommended Research Applications for BMS-641988 (CAS 573738-99-5)


Potent AR Antagonism in Sensitive Cellular Assays

For studies requiring maximal inhibition of AR-mediated transcription, BMS-641988 provides a high-potency tool (IC50 = 16 nM) [1]. Its superior binding affinity (Ki = 1.8 nM) and functional activity in MDA-MB-453 cells make it suitable for experiments where weak or partial antagonism from compounds like bicalutamide would be insufficient [1].

In Vivo Evaluation of Superior Tumor Growth Inhibition

In xenograft models of prostate cancer, particularly CWR-22-BMSLD1, BMS-641988 is the compound of choice to achieve >90% tumor growth inhibition, a benchmark of efficacy that standard comparators like bicalutamide cannot achieve [1]. This allows for the study of robust target suppression in a complex in vivo system.

Investigating Acquired Resistance to First-Generation Antiandrogens

BMS-641988 is a critical tool for modeling and understanding resistance mechanisms to first-line antiandrogens. Its demonstrated ability to suppress tumor growth in bicalutamide-resistant models makes it invaluable for studying how next-generation AR antagonists might overcome treatment failure [1].

Structure-Activity Relationship (SAR) Studies Focused on Stereochemistry

The profound functional divergence between the (R)- and (S)-enantiomers of BMS-641988 provides a unique system for SAR studies [1]. Research focusing on ligand-receptor interactions, conformational changes in the AR ligand-binding domain, or the development of enantiopure synthesis methods can leverage this property as a stringent test case.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rel)-BMS-641988

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.